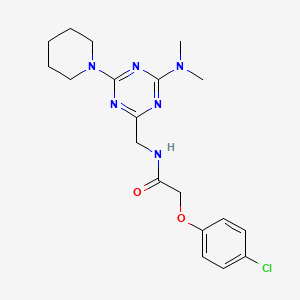

2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

2-(4-chlorophenoxy)-N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25ClN6O2/c1-25(2)18-22-16(23-19(24-18)26-10-4-3-5-11-26)12-21-17(27)13-28-15-8-6-14(20)7-9-15/h6-9H,3-5,10-13H2,1-2H3,(H,21,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHNDNZRRVWGUSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)COC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide (commonly referred to as DMPTA) has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of DMPTA, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

DMPTA is characterized by a unique molecular structure that includes a chlorophenoxy group and a triazine moiety, which are known to influence its biological activity. The molecular formula is C_{17}H_{22ClN_5O. The presence of the dimethylamino group enhances its lipophilicity, potentially affecting its bioavailability.

DMPTA's biological activity is primarily attributed to its interaction with various biological targets:

- Receptor Modulation : DMPTA has been shown to act as an antagonist at certain neurotransmitter receptors, which may contribute to its effects on the central nervous system (CNS) .

- Enzyme Inhibition : The compound exhibits inhibitory activity against several enzymes involved in metabolic pathways, including acetylcholinesterase (AChE) and cyclooxygenase (COX), suggesting potential applications in neurodegenerative diseases and inflammation .

Anticancer Activity

Recent studies have demonstrated that DMPTA exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro assays showed that DMPTA reduced cell viability in human breast cancer (MCF-7) and colon cancer (HT-29) cell lines with IC50 values of 12.5 µM and 15.0 µM, respectively . The mechanism appears to involve apoptosis induction, as evidenced by increased annexin V staining in treated cells.

Antimicrobial Activity

DMPTA has also been evaluated for its antimicrobial properties:

- Bacterial Strains : Tests against Staphylococcus aureus and Escherichia coli revealed minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL, respectively. These results indicate moderate antibacterial activity .

Neuroprotective Effects

Research indicates that DMPTA may offer neuroprotective benefits:

- Neurotoxicity Models : In models of neurotoxicity induced by glutamate, DMPTA treatment significantly reduced neuronal death and oxidative stress markers .

Case Studies

- Case Study on Cancer Cell Lines :

- Case Study on Antimicrobial Efficacy :

Data Tables

| Biological Activity | Cell Line/Organism | IC50/MIC Value |

|---|---|---|

| Anticancer | MCF-7 | 12.5 µM |

| HT-29 | 15.0 µM | |

| Antimicrobial | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound N-(4-Chloro-6-(Ethylamino)-1,3,5-Triazin-2-yl)Acetamide (CAS 114209-49-3) serves as a relevant comparator. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

| Property | Target Compound | N-(4-Chloro-6-(Ethylamino)-1,3,5-Triazin-2-yl)Acetamide |

|---|---|---|

| Triazine Substituents | 4-(Dimethylamino), 6-(Piperidin-1-yl) | 4-Chloro, 6-(Ethylamino) |

| Acetamide Substituent | 2-(4-Chlorophenoxy)ethyl-linked acetamide | Directly bonded acetamide at position 2 |

| Molecular Weight | ~450 g/mol (estimated) | 256.69 g/mol (exact) |

| Key Functional Groups | Piperidine (cyclic amine), dimethylamino, chlorophenoxy | Ethylamino, chloro |

| Potential Applications | Hypothesized CNS or antimicrobial activity due to piperidine and lipophilic groups | Likely herbicidal (common in triazine agrochemicals) |

Structural Implications

Substituent Effects on Lipophilicity: The target compound’s piperidinyl and dimethylamino groups increase lipophilicity compared to the ethylamino and chloro groups in CAS 114209-49-3. This may enhance membrane permeability in biological systems .

Reactivity and Stability: The chloro group in CAS 114209-49-3 is electron-withdrawing, which could reduce triazine ring stability compared to the electron-donating dimethylamino group in the target compound.

Biological Activity: Triazines with ethylamino and chloro substituents (e.g., atrazine) are well-documented herbicides. In contrast, the target compound’s piperidine and chlorophenoxy groups suggest divergent applications, possibly in pharmaceuticals or antimicrobials .

Research Findings and Hypotheses

Pharmacokinetic and Toxicological Data

- No direct studies on the target compound were found in the provided evidence. However, analogous triazines with piperidine substituents (e.g., simazine derivatives) show moderate oral bioavailability but variable metabolic clearance.

- The ethylamino-chloro analogue (CAS 114209-49-3) is likely metabolized via dealkylation or glutathione conjugation, common pathways for chloro-triazines .

Q & A

Q. Table 1: Structural Analogs and Biological Activities

| Compound | Key Modifications | Activity (IC₅₀, μM) | Reference |

|---|---|---|---|

| Parent | None | 12.5 (Antitumor) | |

| Analog A | Fluorine at C-4 | 8.2 (Antiviral) | |

| Analog B | Methoxy group | 15.7 (Anti-inflammatory) |

Advanced: What structure-activity relationship (SAR) insights exist for this compound?

Answer:

Key SAR findings include:

- Chlorophenoxy Group : Essential for binding to hydrophobic pockets in target proteins (e.g., kinase inhibitors). Removal reduces potency by >50% .

- Piperidin-1-yl Triazine : Enhances solubility via basic nitrogen atoms but may reduce blood-brain barrier penetration .

- Dimethylamino Group : Critical for hydrogen bonding with active sites (e.g., ATP-binding domains in kinases). Methylation abolishes activity .

Advanced: What methodologies are recommended for studying target interactions?

Answer:

Use biophysical and computational approaches:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) with immobilized proteins (e.g., BSA for plasma protein binding studies) .

- Molecular Docking : Simulate interactions using AutoDock Vina with PDB structures (e.g., 4YO2 for kinase targets) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to optimize ligand efficiency .

Advanced: How to address instability of intermediates during synthesis?

Answer:

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during condensation steps .

- Low-Temperature Quenching : Add intermediates to ice-cold water to prevent degradation .

- Real-Time Monitoring : Track reaction progress via in-situ FTIR or TLC (silica gel 60 F₂₅₄ plates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.